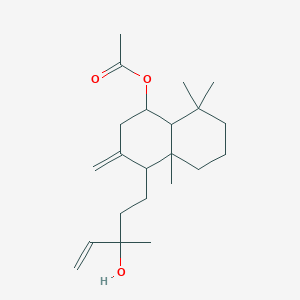

Notoginsenoside Fc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

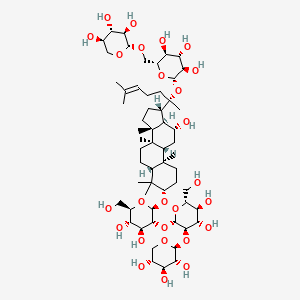

Notoginsenoside Fc es un nuevo compuesto saponínico aislado de las hojas de Panax notoginseng, una hierba medicinal tradicional china. Este compuesto pertenece al tipo de saponinas protopanaxadiol y ha llamado la atención por sus posibles propiedades terapéuticas, particularmente en el tratamiento de enfermedades vasculares y renales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La extracción de Notoginsenoside Fc de las hojas de Panax notoginseng implica varios pasos. Las condiciones óptimas para la extracción asistida por ultrasonidos incluyen un tiempo de extracción de 1,5 horas, una concentración de etanol del 86% y una relación líquido-sólido de 19:1 . El compuesto extraído se enriquece luego utilizando resinas macroporosas, específicamente HPD-100, debido a su rentabilidad . Se logra una purificación adicional mediante cromatografía en columna de silano octadecilo, lo que da como resultado una pureza superior al 90% . La recristalización puede aumentar aún más la pureza a más del 95% .

Métodos de producción industrial: La producción industrial de this compound sigue procesos de extracción y purificación similares. El uso de resinas macroporosas y cromatografía en columna garantiza un alto rendimiento y pureza, lo que la hace factible para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Notoginsenoside Fc se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades terapéuticas.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio en condiciones controladas para introducir funcionalidades de oxígeno.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir grupos funcionales específicos.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades farmacológicas únicas .

Aplicaciones Científicas De Investigación

Notoginsenoside Fc tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de referencia para estudiar las propiedades químicas y las reacciones de las saponinas.

Medicina: El compuesto ha demostrado potencial en el tratamiento de la nefropatía diabética y las lesiones vasculares al promover la autofagia y reducir el estrés oxidativo

Mecanismo De Acción

Notoginsenoside Fc ejerce sus efectos a través de varias vías moleculares:

Autofagia de células endoteliales: Promueve la autofagia en las células endoteliales, acelerando la reendotelización después de una lesión vascular.

Reducción del estrés oxidativo: El compuesto reduce el estrés oxidativo al aumentar la expresión de proteínas antioxidantes como SIRT3 y SOD2.

Protección mitocondrial: This compound protege la función mitocondrial al regular la expresión de proteínas involucradas en la dinámica mitocondrial y la apoptosis.

Comparación Con Compuestos Similares

Notoginsenoside Fc es único entre las saponinas debido a su estructura molecular específica y sus propiedades terapéuticas. Los compuestos similares incluyen:

- Notoginsenoside Fa

- Ginsenoside Rb1

- Ginsenoside Rc

- Notoginsenoside Fe

- Ginsenoside Rd2

- Gypenoside IX

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- Notoginsenoside SFt3

- Ginsenoside Rk1

- Ginsenoside Rg5

- 20(S)-Ginsenoside Rh2

Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas específicas y aplicaciones terapéuticas. This compound se destaca por sus potentes efectos sobre la función de las células endoteliales y la protección mitocondrial .

Propiedades

Número CAS |

88122-52-5 |

|---|---|

Fórmula molecular |

C58H98O26 |

Peso molecular |

1211.4 g/mol |

Nombre IUPAC |

2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-77-49-44(72)36(64)27(62)21-75-49)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)38(66)29(19-59)78-52)83-53-48(43(71)39(67)30(20-60)79-53)82-50-45(73)37(65)28(63)22-76-50/h10,25-53,59-74H,9,11-23H2,1-8H3 |

Clave InChI |

XBGLCVZQMWKHFC-UHFFFAOYSA-N |

SMILES isomérico |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |

melting_point |

219 - 223 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600552.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)